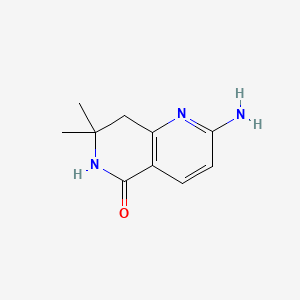
2-Amino-7,7-dimethyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7,8-dihydro-7,7-dimethyl-1,6-naphthyridin-5(6H)-one is a chemical compound belonging to the class of naphthyridinones. This compound features a fused pyridine and benzene ring system, which is substituted with an amino group and a dimethyl group. It is known for its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7,8-dihydro-7,7-dimethyl-1,6-naphthyridin-5(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a diketone or keto-ester in the presence of a catalyst, followed by cyclization and subsequent reduction.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7,8-dihydro-7,7-dimethyl-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The hydrogen atoms on the nitrogen or carbon atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted naphthyridinones.
Scientific Research Applications
2-Amino-7,8-dihydro-7,7-dimethyl-1,6-naphthyridin-5(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-7,8-dihydro-7,7-dimethyl-1,6-naphthyridin-5(6H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one
2-Amino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-6,8-dihydro-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-10(2)5-7-6(9(14)13-10)3-4-8(11)12-7/h3-4H,5H2,1-2H3,(H2,11,12)(H,13,14) |
InChI Key |
BXHCWJCFHIMSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=N2)N)C(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



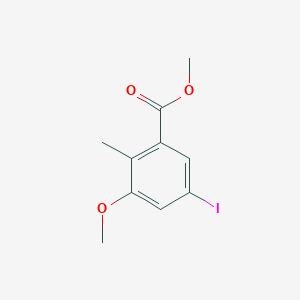
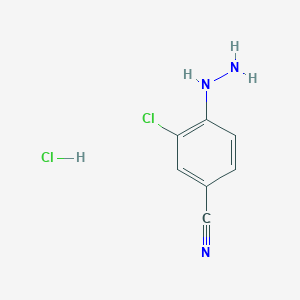
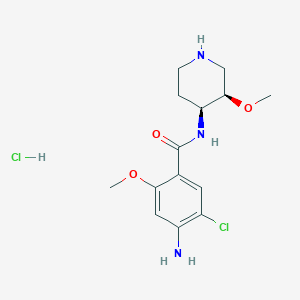
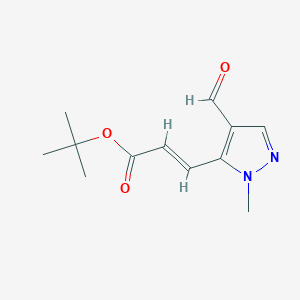

![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)
![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)

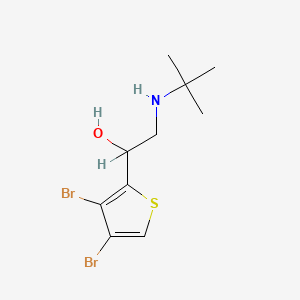
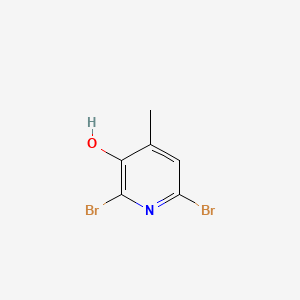
![2-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B15364403.png)


